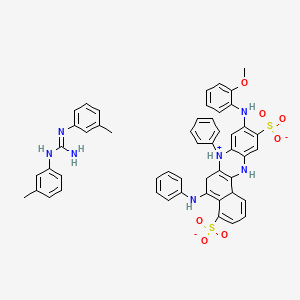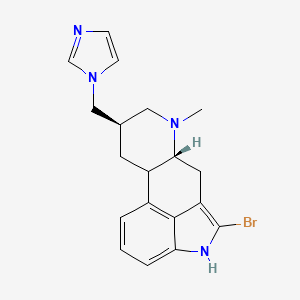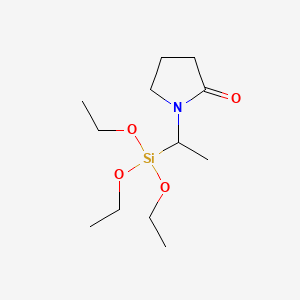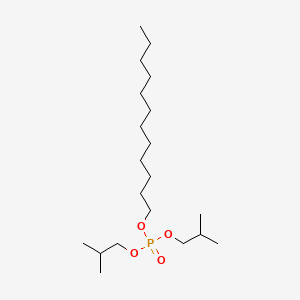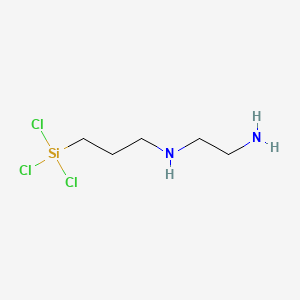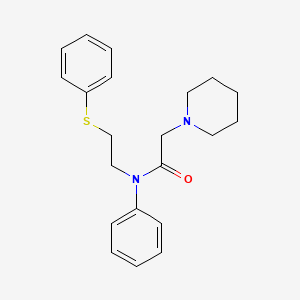
Acetamide, 2-((4-cyano-5-(((4-fluorophenyl)methyl)thio)-3-isothiazolyl)thio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, 2-((4-cyano-5-(((4-fluorophenyl)methyl)thio)-3-isothiazolyl)thio)- is a complex organic compound that belongs to the class of isothiazoles
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-((4-cyano-5-(((4-fluorophenyl)methyl)thio)-3-isothiazolyl)thio)- typically involves multi-step organic reactions. The process begins with the preparation of the isothiazole ring, followed by the introduction of the cyano and fluorophenyl groups. Common reagents used in these reactions include thionyl chloride, acetic anhydride, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, 2-((4-cyano-5-(((4-fluorophenyl)methyl)thio)-3-isothiazolyl)thio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Acetamide, 2-((4-cyano-5-(((4-fluorophenyl)methyl)thio)-3-isothiazolyl)thio)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Acetamide, 2-((4-cyano-5-(((4-fluorophenyl)methyl)thio)-3-isothiazolyl)thio)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The presence of the cyano and fluorophenyl groups enhances its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Acetamide, 2-((4-cyano-5-(((4-chlorophenyl)methyl)thio)-3-isothiazolyl)thio)-
- Acetamide, 2-((4-cyano-5-(((4-bromophenyl)methyl)thio)-3-isothiazolyl)thio)-
Uniqueness
Compared to similar compounds, Acetamide, 2-((4-cyano-5-(((4-fluorophenyl)methyl)thio)-3-isothiazolyl)thio)- exhibits unique properties due to the presence of the fluorophenyl group. This group enhances its chemical stability, reactivity, and potential biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
135489-19-9 |
|---|---|
Molekularformel |
C13H10FN3OS3 |
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
2-[[4-cyano-5-[(4-fluorophenyl)methylsulfanyl]-1,2-thiazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C13H10FN3OS3/c14-9-3-1-8(2-4-9)6-20-13-10(5-15)12(17-21-13)19-7-11(16)18/h1-4H,6-7H2,(H2,16,18) |
InChI-Schlüssel |
BTLIWLRXVYBWFN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CSC2=C(C(=NS2)SCC(=O)N)C#N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



